molecular formula C11H10N2 B102591 4-Methyl-6-phenylpyrimidine CAS No. 17759-27-2

4-Methyl-6-phenylpyrimidine

Cat. No.: B102591
CAS No.: 17759-27-2
M. Wt: 170.21 g/mol
InChI Key: MTGUMZRYKWCXGO-UHFFFAOYSA-N
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Description

4-Methyl-6-phenylpyrimidine is an aromatic heterocyclic compound that belongs to the pyrimidine family Pyrimidines are characterized by a six-membered ring structure containing two nitrogen atoms at positions 1 and 3

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Methyl-6-phenylpyrimidine can be synthesized through several methods. One common approach involves the condensation of 2-hydrazinyl-4-methyl-6-phenylpyrimidine with 4-methylbenzaldehyde in the presence of glacial acetic acid . Another method includes the cyclization of 3-acylmethylene-4-methyl-6-phenylpyrimidinium bromides using sodium hydrogen carbonate .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the compound can be produced on a larger scale using optimized versions of the synthetic routes mentioned above. Industrial synthesis typically involves the use of high-purity reagents and controlled reaction conditions to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions: 4-Methyl-6-phenylpyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 4-Methyl-6-phenylpyrimidine involves its interaction with various molecular targets. For instance, its palladium complexes exhibit enhanced binding to bovine serum albumin, suggesting strong protein interactions . These interactions can influence biological pathways and cellular processes, contributing to the compound’s pharmacological effects.

Comparison with Similar Compounds

Uniqueness: 4-Methyl-6-phenylpyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to form stable metal complexes and undergo electrophilic substitution reactions at specific positions sets it apart from other pyrimidine derivatives.

Properties

IUPAC Name

4-methyl-6-phenylpyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2/c1-9-7-11(13-8-12-9)10-5-3-2-4-6-10/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTGUMZRYKWCXGO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=N1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40344632
Record name 4-Methyl-6-phenylpyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40344632
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17759-27-2
Record name 4-Methyl-6-phenylpyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40344632
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

First, into a recovery flask equipped with a reflux pipe were put 4.90 g of 4-chloro-6-methylpyrimidine, 4.80 g of phenylboronic acid, 4.03 g of sodium carbonate, 0.16 g of bis(triphenylphosphine)palladium(II)dichloride (abbreviation: Pd(PPh3)2Cl2), 20 mL of water, and 10 mL of acetonitrile, and the air in the flask was replaced with argon. This reaction container was heated by irradiation with microwaves (2.45 GHz, 100 W) for 60 minutes. Here, in the flask were further put 2.28 g of phenylboronic acid, 2.02 g of sodium carbonate, 0.082 g of Pd(PPh3)2Cl2, 5 mL of water, and 10 mL of acetonitrile, and the mixture was heated again by irradiation with microwaves (2.45 GHz, 100 W) for 60 minutes. After that, water was added to this solution and extraction with dichloromethane was carried out. The obtained solution of the extract was washed with a saturated sodium carbonate aqueous solution, water, and then with saturated saline, and dried with magnesium sulfate. The solution after drying was filtered. The solvent of this solution was distilled off, and then the obtained residue was purified by silica gel column chromatography using dichloromethane and ethyl acetate as a developing solvent in a volume ratio of 9:1, so that a pyrimidine derivative Hmppm, which was the objective substance, was obtained (orange oily substance, yield of 46%). Note that the irradiation with microwaves was performed using a microwave synthesis system (Discover, manufactured by CEM Corporation). A synthesis scheme (b−1) of Step 1 is shown below.
Quantity
4.9 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step Two
Name
Quantity
5 mL
Type
solvent
Reaction Step Three
Quantity
10 mL
Type
solvent
Reaction Step Four
Name
Quantity
20 mL
Type
solvent
Reaction Step Five
Quantity
4.8 g
Type
reactant
Reaction Step Six
Quantity
4.03 g
Type
reactant
Reaction Step Seven
Quantity
2.28 g
Type
reactant
Reaction Step Eight
Quantity
2.02 g
Type
reactant
Reaction Step Nine
Name
bis(triphenylphosphine)palladium(II)dichloride
Quantity
0.16 g
Type
catalyst
Reaction Step Ten
Quantity
0.082 g
Type
catalyst
Reaction Step Eleven
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Twelve
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Twelve

Synthesis routes and methods II

Procedure details

First, in a recovery flask equipped with a reflux pipe were put 4.90 g of 4-chloro-6-methylpyrimidine, 4.80 g of phenylboronic acid, 4.03 g of sodium carbonate, 0.16 g of bis(triphenylphosphine)palladium(II) dichloride (abbreviation: Pd(PPh3)2Cl2), 20 mL of water, and 10 mL of acetonitrile, and the air in the flask was replaced with argon. This reaction container was subjected to irradiation with microwaves (2.45 GHz, 100W) for one hour to be heated. In the flask were further put 2.28 g of phenylboronic acid, 2.02 g of sodium carbonate, 0.082 g of Pd(PPh3)2Cl2, 5 mL of water, and 10 mL of acetonitrile, and the mixture was heated again by irradiation with microwaves (2.45 GHz, 100 W) for one hour. After that, water was added to this solution and extraction with dichloromethane was carried out. The obtained solution of the extract was washed with a saturated sodium carbonate aqueous solution, water, and then with saturated saline, and dried with magnesium sulfate. The solution after drying was filtered. The solvent of this solution was distilled off, and then the obtained residue was purified by silica gel column chromatography using dichloromethane and ethyl acetate as a developing solvent in a volume ratio of 9:1, so that a pyrimidine derivative Hmppm, which was a target substance, was obtained (orange oily substance, yield of 46%). Note that the irradiation with microwaves was performed with a microwave synthesis system (Discover, produced by CEM Corporation). The synthesis scheme of Step 1 is shown in (C-1).
Quantity
4.9 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Three
Name
Quantity
5 mL
Type
solvent
Reaction Step Four
Quantity
10 mL
Type
solvent
Reaction Step Five
Name
Quantity
20 mL
Type
solvent
Reaction Step Six
Quantity
4.8 g
Type
reactant
Reaction Step Seven
Quantity
4.03 g
Type
reactant
Reaction Step Eight
[Compound]
Name
100W
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Nine
Quantity
2.28 g
Type
reactant
Reaction Step Ten
Quantity
2.02 g
Type
reactant
Reaction Step Eleven
Quantity
0.16 g
Type
catalyst
Reaction Step Twelve
Quantity
0.082 g
Type
catalyst
Reaction Step Thirteen

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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